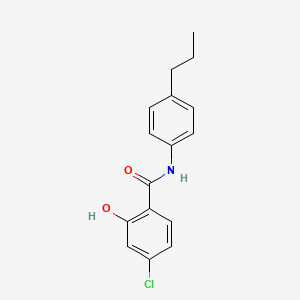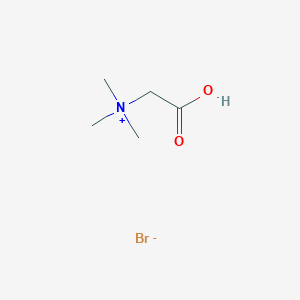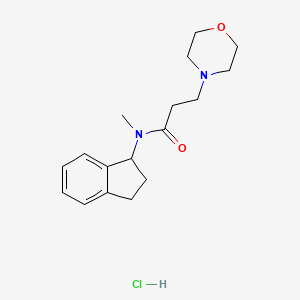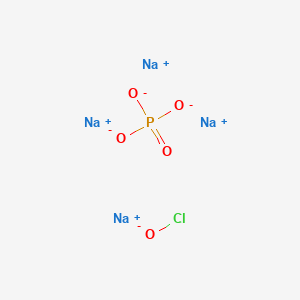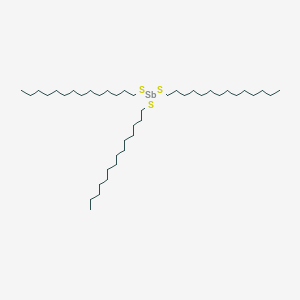
Tris(tetradecylsulfanyl)stibane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(tetradecylsulfanyl)stibane: is an organometallic compound that contains antimony as its central atom, bonded to three tetradecylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(tetradecylsulfanyl)stibane typically involves the reaction of antimony trichloride with tetradecylthiol in the presence of a base. The reaction proceeds through the formation of intermediate antimony-thiol complexes, which then undergo substitution reactions to yield the final product. The general reaction can be represented as follows:
SbCl3+3C14H29SH→Sb(SC14H29)3+3HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity. Common solvents used in the synthesis include toluene or dichloromethane, and the reaction is typically carried out under an inert atmosphere to prevent oxidation.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(tetradecylsulfanyl)stibane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The tetradecylsulfanyl groups can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or halogens.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or other thiols can facilitate substitution reactions.
Major Products:
Oxidation: Antimony(V) compounds.
Reduction: Antimony(III) or antimony(I) compounds.
Substitution: New organoantimony compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tris(tetradecylsulfanyl)stibane is used as a precursor in the synthesis of other organoantimony compounds. Its unique structure allows for the exploration of new chemical reactivity and bonding patterns.
Biology and Medicine: Research has shown that organoantimony compounds can exhibit biological activity, including antimicrobial and anticancer properties. This compound is studied for its potential use in developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as semiconductors and catalysts. Its ability to form stable complexes with metals makes it valuable in materials science.
Wirkmechanismus
The mechanism by which Tris(tetradecylsulfanyl)stibane exerts its effects involves the interaction of the antimony center with biological molecules or other chemical species. The tetradecylsulfanyl groups provide lipophilicity, enhancing the compound’s ability to penetrate cell membranes. The antimony atom can interact with thiol groups in proteins, potentially disrupting their function and leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
- Tris(pentafluorophenyl)stibane
- Tris(trimethylsilyl)stibane
- Tris(phenylthio)stibane
Comparison: Tris(tetradecylsulfanyl)stibane is unique due to its long alkyl chains, which impart distinct physical and chemical properties compared to other organoantimony compounds. For example, Tris(pentafluorophenyl)stibane has electron-withdrawing pentafluorophenyl groups, making it more reactive in certain chemical reactions. In contrast, the long alkyl chains in this compound provide increased hydrophobicity and stability.
Conclusion
This compound is a versatile organometallic compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development in chemistry, biology, and materials science.
Eigenschaften
CAS-Nummer |
7148-21-2 |
|---|---|
Molekularformel |
C42H87S3Sb |
Molekulargewicht |
810.1 g/mol |
IUPAC-Name |
tris(tetradecylsulfanyl)stibane |
InChI |
InChI=1S/3C14H30S.Sb/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;/h3*15H,2-14H2,1H3;/q;;;+3/p-3 |
InChI-Schlüssel |
OYZXZEVVKVLFJZ-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCCCCCS[Sb](SCCCCCCCCCCCCCC)SCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


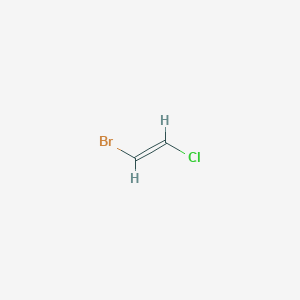
![2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol](/img/structure/B14163988.png)
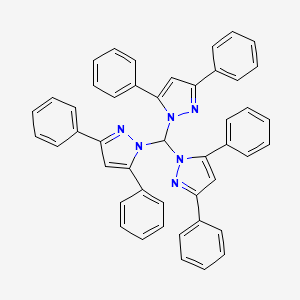
![2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-thione](/img/structure/B14163992.png)
![N-cyclopentyl-N'-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide](/img/structure/B14164008.png)
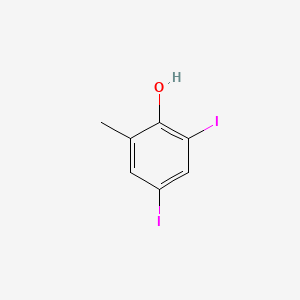
![1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B14164020.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy-](/img/structure/B14164039.png)
![Methyl 2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14164044.png)
